Contrave is a prescription medication designed for chronic weight management in adults. It is a fixed-dose combination of two active pharmaceutical ingredients: naltrexone hydrochloride and bupropion hydrochloride. Naltrexone is an opioid antagonist, while bupropion is an aminoketone antidepressant. This combination works synergistically to regulate appetite and energy expenditure, making it particularly effective for individuals with obesity and related comorbidities . The drug is typically prescribed alongside a reduced-calorie diet and increased physical activity to enhance weight loss outcomes .
Contrave was approved by the U.S. Food and Drug Administration in 2014 for use in adults with a body mass index (BMI) of 30 or greater, or 27 or greater with at least one weight-related condition such as hypertension or type 2 diabetes . It falls under the classification of anti-obesity agents, specifically as a combination product that targets multiple neurochemical pathways involved in appetite regulation and energy balance .
The synthesis of Contrave involves the combination of naltrexone and bupropion in a trilayer tablet formulation. The manufacturing process ensures that both active ingredients are delivered effectively to achieve the desired pharmacological effects.
The trilayer tablet consists of two drug layers containing naltrexone (8 mg) and bupropion (90 mg), separated by a rapid-dissolving inert layer. This design facilitates controlled release and absorption of the medications . The specific formulation allows for an extended-release profile, which is crucial for maintaining therapeutic levels in the bloodstream over time.
Naltrexone has the chemical structure of morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, hydrochloride, while bupropion is characterized as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride .
The molecular weights are approximately 377.87 g/mol for naltrexone and 276.83 g/mol for bupropion. These values indicate their potential interactions and bioavailability when used in combination.
In the context of its therapeutic use, Contrave does not undergo significant chemical reactions within the body that alter its active ingredients; rather, it relies on metabolic pathways for its pharmacological effects.
Naltrexone is primarily metabolized by the liver via cytochrome P450 enzymes, leading to the formation of several metabolites, including 6-beta-naltrexol. Bupropion also undergoes hepatic metabolism to produce active metabolites such as hydroxybupropion . Understanding these metabolic pathways is essential for predicting drug interactions and side effects.
Contrave operates through a dual mechanism: naltrexone reduces food cravings by modulating the brain's reward system, while bupropion increases norepinephrine and dopamine levels, enhancing mood and metabolic rate .
This combined action helps to suppress appetite and promote energy expenditure, making it effective for weight loss. Clinical studies have shown that patients using Contrave can achieve significant weight loss compared to placebo groups .
In clinical trials, a substantial percentage of participants experienced at least a 5% reduction in body weight after using Contrave over a period of several months .
Contrave tablets are blue, round, and film-coated with debossing indicating their formulation. Each tablet has a trilayer core designed for extended release.
The active components exhibit solubility characteristics conducive to oral administration. Naltrexone has limited solubility in water but is effectively absorbed in the gastrointestinal tract when formulated appropriately with bupropion .
Pharmacokinetic studies indicate that both drugs reach peak plasma concentrations at different times post-administration, which supports their combined use in managing weight effectively over extended periods .
Contrave is primarily utilized as an adjunct treatment for obesity management. Its efficacy extends beyond weight loss; it has potential applications in improving insulin sensitivity and glycemic control among individuals with obesity-related metabolic disorders . Additionally, ongoing research explores its benefits in treating other conditions linked to appetite dysregulation.
Obesity is recognized as a chronic, relapsing disease characterized by pathological adipose tissue expansion and dysregulated energy homeostasis. With over 34.9% of U.S. adults affected, obesity imposes a massive healthcare burden (>$147 billion annually) and increases risks for type 2 diabetes, cardiovascular disease, and certain cancers [1] [2]. Modern pathophysiology models emphasize two core dysregulations:
Adipose tissue heterogeneity further complicates metabolic health. Visceral adipose tissue (vWAT) exhibits hypertrophic expansion, releasing pro-inflammatory cytokines (e.g., TNF-α) and free fatty acids that promote insulin resistance, unlike metabolically safer subcutaneous fat [5]. This creates a vicious cycle of metabolic dysfunction and weight gain.
Historically, obesity pharmacotherapy relied on monotherapies targeting single pathways (e.g., noradrenergic agents like phentermine). However, the redundant neurohormonal controls governing energy balance limited their efficacy and durability [6]. This prompted a paradigm shift toward combination therapies that simultaneously address multiple mechanisms:
Table 1: Evolution of Key Obesity Pharmacotherapies
Therapy Type | Examples | Average Placebo-Subtracted Weight Loss | Limitations |
---|---|---|---|
Monotherapy | Lorcaserin (5-HT2C agonist) | 3–3.7% at 1 year | Modest efficacy; cardiovascular safety concerns |
Combination Therapy | Phentermine/Topiramate ER | 8–10% at 1 year | Teratogenicity risk; cognitive side effects |
Combination Therapy | Naltrexone/Bupropion ER (Contrave) | 4.9–8.1% at 1 year | Requires titration; contraindicated with opioids |
Contrave, approved by the FDA in 2014, combines extended-release (ER) formulations of two repurposed drugs:
The combination was rationally designed to synergistically modulate both homeostatic (hypothalamic) and hedonic (mesolimbic) feeding circuits:
Preclinical evidence confirmed synergistic effects: In hungry mice, co-injection into the VTA reduced food intake >50% beyond either drug alone [1]. This mechanistic synergy underpinned Contrave’s clinical development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7